Dammarenediol-I
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14351-28-1 |
|---|---|
Molecular Formula |
C30H52O2 |
Molecular Weight |
444.7 g/mol |
IUPAC Name |
(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H52O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-25,31-32H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,27+,28-,29-,30-/m1/s1 |
InChI Key |
NLHQJXWYMZLQJY-AYHBXSNGSA-N |
SMILES |
CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C |
Isomeric SMILES |
CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymology of Dammarenediol I
The Central Role of 2,3-Oxidosqualene (B107256) in Dammarenediol-Type Triterpenoid (B12794562) Biosynthesis
The journey to dammarenediol-I begins with fundamental building blocks and a key cyclization precursor, 2,3-oxidosqualene.
Isoprenoid Pathway Precursors: Isopentenyl Diphosphate (B83284) and Dimethylallyl Diphosphate Generation
All isoprenoids, including this compound, are synthesized from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govpnas.orgjst.go.jp These essential building blocks are produced through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govechelon-inc.com
The MVA pathway, predominantly active in the cytosol of plants, as well as in animals, fungi, and archaea, initiates with acetyl-CoA. nih.govnih.gov In contrast, the MEP pathway operates in eubacteria, green algae, and higher plants. nih.gov While both pathways yield IPP and DMAPP, the specific route utilized can vary among organisms and even within different cellular compartments of the same organism. nih.govechelon-inc.com The enzyme isopentenyl pyrophosphate isomerase facilitates the interconversion between IPP and DMAPP, ensuring a balanced supply for subsequent isoprenoid biosynthesis. wikipedia.org
Squalene (B77637) Epoxidation and (3S)-2,3-Oxidosqualene Formation
The linear C30 hydrocarbon, squalene, is synthesized through the condensation of two molecules of farnesyl pyrophosphate (FPP), which itself is formed from the sequential addition of IPP units to DMAPP. Squalene then undergoes a critical epoxidation reaction catalyzed by the enzyme squalene epoxidase (SQE), also known as squalene monooxygenase. wikipedia.orgwikipedia.orgmdpi.com This reaction introduces an epoxide ring at the C2-C3 position of the squalene molecule, resulting in the formation of (3S)-2,3-oxidosqualene. wikipedia.orgwikipedia.org This chiral intermediate is the pivotal substrate for a class of enzymes known as oxidosqualene cyclases (OSCs), which direct the biosynthesis towards a vast array of triterpenoid skeletons. mdpi.comoup.com In Panax ginseng, two SQE genes, PgSQE1 and PgSQE2, have been identified, with PgSQE1 being abundantly expressed in various organs. mdpi.com
Dammarenediol Synthase (DDS) Activity and Mechanism
Dammarenediol synthase (DDS) is the key enzyme that catalyzes the first committed step in the biosynthesis of dammarane-type saponins (B1172615) by cyclizing 2,3-oxidosqualene. oup.comresearchgate.net
Enzymatic Cyclization of 2,3-Oxidosqualene to Dammarenediol-II (Primary Product of DDS)
Dammarenediol synthase orchestrates a complex cyclization cascade of 2,3-oxidosqualene to produce dammarenediol-II as its primary product. oup.comresearchgate.netresearchgate.net This tetracyclic triterpenoid is the direct precursor to protopanaxadiol (B1677965), a core aglycone of many major ginsenosides (B1230088). The reaction is a hallmark of dammarane-type ginsenoside biosynthesis and has been extensively studied in plants like Panax ginseng. oup.comresearchgate.net The conversion of 2,3-oxidosqualene to dammarenediol-II has been demonstrated in vitro using microsomal fractions from P. ginseng hairy roots and through the heterologous expression of DDS in yeast. mdpi.comfrontiersin.orgnih.gov
Substrate Specificity and Conformation in DDS Catalysis
The outcome of the cyclization of 2,3-oxidosqualene is highly dependent on how the substrate is folded within the active site of the oxidosqualene cyclase. For the synthesis of dammarenediol-II, the 2,3-oxidosqualene molecule adopts a chair-chair-chair conformation, which leads to the formation of a dammarenyl cation. mdpi.com This conformation and subsequent stabilization of the carbocationic intermediates are crucial for directing the reaction towards the formation of the dammarane (B1241002) skeleton, distinguishing DDS from other OSCs like β-amyrin synthase, which produces a pentacyclic triterpenoid.
Molecular Characterization of Dammarenediol Synthase Genes
Dammarenediol synthase genes have been identified and characterized from several plant species, including Panax ginseng, Panax notoginseng, and Gynostemma longipes. mdpi.comresearchgate.netfrontiersin.orgnih.gov In P. ginseng, a DDS gene was cloned from a flower EST library. mdpi.com This gene encodes a protein containing conserved motifs characteristic of the OSC family, such as QW motifs and a DCTAE motif implicated in substrate binding. mdpi.comoup.com Phylogenetic analysis reveals that DDS is distinct from other OSCs like β-amyrin and lupeol (B1675499) synthases. Functional characterization is often achieved through heterologous expression in yeast strains, such as Saccharomyces cerevisiae mutants deficient in lanosterol (B1674476) synthase (erg7), which allows for the accumulation and detection of the DDS product, dammarenediol-II. mdpi.comfrontiersin.orgnih.govmdpi.com For instance, a DDS from Gynostemma longipes, designated GlOSC1, was identified and its ability to catalyze the cyclization of 2,3-oxidosqualene to form dammarenediol-II was confirmed through expression in yeast and subsequent LC-MS analysis. frontiersin.orgnih.govnih.gov
Gene Cloning and Heterologous Expression
The gene encoding dammarenediol synthase (DDS), the pivotal enzyme in the biosynthesis of dammarane-type ginsenosides, has been successfully cloned and functionally characterized. Initial efforts involved designing degenerate primers based on conserved sequences of oxidosqualene cyclase (OSC) genes to isolate the DDS gene from Panax ginseng. mdpi.com Two primary cDNAs for dammarenediol synthase have been identified and characterized from P. ginseng: PNA (from hairy root cultures) and DDS (from a flower EST library). mdpi.comacademicjournals.orgoup.com The DDS cDNA consists of a 2,562 base pair sequence that includes a 2,309 base pair open reading frame (ORF). oup.comoup.com This ORF encodes a protein of 769 amino acids with a predicted molecular weight of approximately 88.4 kDa. oup.comuniprot.org
To validate the function of these cloned genes, they were introduced into heterologous expression systems. A common strategy involves using a lanosterol synthase deficient (erg7) mutant of the yeast Saccharomyces cerevisiae. mdpi.comoup.com When the DDS gene was expressed in this yeast mutant, the transformed cells successfully produced dammarenediol-II, confirming the gene's function. mdpi.comoup.com In some experiments, in addition to dammarenediol, the compound hydroxydammarenone was also detected. oup.com Similarly, the PNA gene, when expressed in the erg7 yeast mutant, resulted in the production of dammarenediol-II. mdpi.comacademicjournals.org
Beyond yeast, the DDS gene has been expressed in other organisms. Transgenic tobacco plants engineered to express the DDS gene were able to produce dammarenediol-II. mdpi.com More recently, metabolic engineering in the microalga Chlamydomonas reinhardtii has demonstrated the production of dammarenediol-II by introducing the P. ginseng DDS gene (PgDDS). nih.gov Co-expression of PqDS (from Panax quinquefolius) and a cytochrome P450 gene (PqD12H) in yeast has also been shown to yield protopanaxadiol, a downstream derivative of dammarenediol-II. researchgate.net
Table 1: Heterologous Expression Systems for Dammarenediol Synthase (DDS)
| Gene | Source Organism | Expression Host | Product(s) | Reference(s) |
|---|---|---|---|---|
| PNA | Panax ginseng | Saccharomyces cerevisiae (erg7 mutant) | Dammarenediol-II | mdpi.comacademicjournals.org |
| DDS | Panax ginseng | Saccharomyces cerevisiae (erg7 mutant) | Dammarenediol-II, Hydroxydammarenone | oup.com |
| DDS | Panax ginseng | Tobacco (Nicotiana tabacum) | Dammarenediol-II | mdpi.com |
| PgDDS | Panax ginseng | Chlamydomonas reinhardtii | Dammarenediol-II | nih.gov |
| PqDS | Panax quinquefolius | Saccharomyces cerevisiae | Dammarenediol-II | researchgate.net |
Sequence Homology and Conservation Across Panax Species
Dammarenediol synthase (DDS) exhibits a high degree of sequence conservation among different species of the Panax genus, suggesting a shared and conserved biosynthetic pathway for dammarane triterpenes. mdpi.com Comparative analysis of the deduced amino acid sequences of DDS from Panax ginseng, Panax quinquefolius (American ginseng), and Panax notoginseng reveals very high identity percentages. mdpi.com
Specifically, the sequence identity between the DDS of P. ginseng and P. quinquefolius is 99.5%. mdpi.com The identity between P. quinquefolius DDS and P. notoginseng DDS is 99.0%, while the identity between P. ginseng and P. notoginseng is 98.7%. mdpi.com This high level of conservation underscores the enzyme's critical and consistent role across these closely related medicinal plants. mdpi.com When comparing the two identified DDS genes from P. ginseng, DDS and PNA, their deduced amino acid sequences show only four differing amino acids. academicjournals.org Furthermore, transcriptomic analysis comparing Panax japonicus with other Panax species showed that a significant percentage of sequences from P. ginseng (89.55%) and P. quinquefolius (83.48%) have high similarity with transcripts from P. japonicus, further supporting the conservation of genes involved in saponin (B1150181) biosynthesis across the genus. frontiersin.org
Table 2: Dammarenediol Synthase (DDS) Sequence Identity Across Panax Species
| Species Comparison | Sequence Identity (%) | Reference |
|---|---|---|
| P. ginseng vs. P. quinquefolius | 99.5% | mdpi.com |
| P. quinquefolius vs. P. notoginseng | 99.0% | mdpi.com |
| P. ginseng vs. P. notoginseng | 98.7% | mdpi.com |
| P. ginseng DDS vs. P. ginseng PNA | >99% (4 amino acid difference) | academicjournals.org |
Identification of Catalytic Active Sites in DDS
Homology Modeling and Molecular Docking Approaches
To understand the three-dimensional structure and identify the catalytic active sites of dammarenediol-II synthase (DS), computational methods such as homology modeling and molecular docking have been employed. bit.edu.cnbit.edu.cn Since the crystal structure of DS was not available, researchers constructed 3D models using the known structures of human oxidosqualene cyclase (PDB IDs: 1W6K and 1W6J) as templates, which shared the highest sequence identity with DS. bit.edu.cnbit.edu.cn The models were generated using software like Modeller9v14 and the I-TASSER server. bit.edu.cnbit.edu.cn
Following the development and optimization of a reliable 3D model, molecular docking simulations were performed. bit.edu.cn These simulations modeled the interaction between the DS enzyme model and its product, dammarenediol-II, using tools like Autodock 4.2. bit.edu.cnbit.edu.cn This approach successfully identified several putative catalytic active sites within the enzyme's structure, providing critical insights into the substrate-binding pocket and the residues likely involved in the complex cyclization reaction. bit.edu.cn The UniProt database also lists several sites predicted by similarity to be involved in catalysis, including a proton donor site at position 488 and transition state stabilizers at positions 421, 477, and 616. uniprot.org
Site-Directed Mutagenesis for Functional Validation
Site-directed mutagenesis is a powerful in vitro technique used to create specific, targeted changes in a DNA sequence, allowing for the functional validation of predicted active site residues. neb.com This method involves using custom-designed oligonucleotide primers to introduce mutations (substitutions, insertions, or deletions) into a plasmid containing the gene of interest. neb.comslideshare.net
To experimentally validate the catalytic sites of dammarenediol-II synthase (DS) predicted by homology modeling, researchers have utilized site-directed mutagenesis. bit.edu.cnbit.edu.cn Specific amino acid residues within the putative active sites were altered. These mutant versions of the DS gene were then expressed in Saccharomyces cerevisiae. bit.edu.cnbit.edu.cn The functional consequence of these mutations was a significant decrease in the production yield of dammarenediol-II compared to the wild-type enzyme. bit.edu.cnbit.edu.cn This reduction in activity confirmed the functional importance of the targeted residues in the catalytic mechanism of DS, thereby validating the predictions made through computational modeling. bit.edu.cn This approach is a standard for investigating the functional roles of specific amino acid residues in enzymes. nih.gov
Post-Cyclization Modifications and Diversification
Cytochrome P450 Monooxygenases (CYP450s) in Dammarenediol-II Hydroxylation
Following the cyclization of 2,3-oxidosqualene to form the dammarenediol-II backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s). oup.comoup.comfrontiersin.org These enzymes are crucial for the structural diversification of triterpenes, leading to the vast array of bioactive ginsenosides. frontiersin.org
The first key hydroxylation step in the pathway is the conversion of dammarenediol-II to protopanaxadiol (PPD). oup.comresearchgate.net This reaction is catalyzed by a specific P450 enzyme, CYP716A47, which functions as a dammarenediol 12-hydroxylase, introducing a hydroxyl group at the C-12 position of the dammarenediol-II molecule. oup.comresearchgate.netfrontiersin.org The function of CYP716A47 was confirmed through several lines of evidence. The gene was found to be transcriptionally activated by methyl jasmonate treatment and in transgenic ginseng lines that overproduce ginsenosides. oup.comcapes.gov.br In vitro enzyme assays showed that recombinant CYP716A47 could convert dammarenediol-II to PPD. oup.comcapes.gov.br Furthermore, co-expression of the dammarenediol synthase gene (PgDDS) and CYP716A47 in yeast resulted in the production of PPD without the need to supply an external substrate. oup.comresearchgate.net
Protopanaxadiol can then undergo further hydroxylation to form protopanaxatriol (B1242838) (PPT), another key aglycone. This step is catalyzed by a different P450 enzyme, CYP716A53v2, which acts as a protopanaxadiol 6-hydroxylase. mdpi.comoup.comnih.govcapes.gov.br The function of CYP716A53v2 was demonstrated by its ectopic expression in yeast; when fed with PPD, the engineered yeast produced PPT. oup.comnih.govcapes.gov.br These sequential hydroxylations by specific CYP450 enzymes are critical diversification steps in the biosynthesis of dammarane-type ginsenosides. nih.govoup.com
UDP-Glycosyltransferases (UGTs) in Glycosylation Pathways of Dammarenediol-Type Aglycones
The structural diversity and biological properties of dammarane-type saponins, known as ginsenosides, are largely determined by glycosylation, a critical enzymatic reaction that attaches sugar moieties to a triterpene aglycone core. mdpi.com This process is catalyzed by a large and diverse family of enzymes known as UDP-glycosyltransferases (UGTs). mdpi.comsci-hub.se These enzymes utilize activated sugar donors, such as UDP-glucose, to glycosylate the hydroxyl groups on the dammarane skeleton, thereby altering the solubility, stability, and bioactivity of the resulting compounds. mdpi.commdpi.com
While the term "this compound" is specified, the vast majority of scientific literature focuses on its isomer, Dammarenediol-II , as the primary tetracyclic triterpene precursor in the biosynthesis of dammarane-type ginsenosides in Panax species. researchgate.netoup.comresearchgate.net Dammarenediol-II synthase is the first dedicated enzyme in this pathway, cyclizing 2,3-oxidosqualene to form the dammarenediol-II backbone. researchgate.netgenome.jp This backbone is then further modified by cytochrome P450 enzymes to produce other key aglycones like protopanaxadiol (PPD) and protopanaxatriol (PPT). oup.comrsc.org UGTs subsequently act on these dammarenediol-type aglycones (Dammarenediol-II, PPD, and PPT) to generate the vast array of ginsenosides. oup.comresearchgate.net
Glycosylation by UGTs is not random; these enzymes often exhibit high regio- and substrate-specificity, attaching sugars to specific hydroxyl groups on the aglycone, most commonly at the C-3, C-6, and C-20 positions. rsc.orgnih.gov The sequential action of different UGTs can lead to the formation of complex sugar chains, further expanding the diversity of ginsenosides. researchgate.net
Research on Panax species, the primary source of ginsenosides, has led to the identification and characterization of numerous UGTs involved in dammarane-type saponin biosynthesis. Genome and transcriptome analyses have revealed that Panax species possess a large number of UGT genes, highlighting the evolutionary importance of glycosylation in these plants. mdpi.comsci-hub.se
Several key UGTs from Panax ginseng have been functionally characterized:
UGTPg1 : This was the first UGT identified from P. ginseng for the glycosylation of tetracyclic triterpenoids. It specifically transfers a glucose moiety to the C-20 hydroxyl group (C20-OH) of various substrates, including Dammarenediol-II, PPD, and ginsenoside Rh2. mdpi.comrsc.orguniprot.org Its action on Dammarenediol-II produces 20-O-β-D-glucopyranosyl-dammarenediol-II, and its action on PPD produces Compound K (CK). mdpi.comuniprot.org
PgUGT74AE2 : This enzyme demonstrates specificity for the C-3 hydroxyl group (C3-OH). It catalyzes the glucosylation of PPD to form ginsenoside Rh2 and converts Compound K to ginsenoside F2. nih.gov
PgUGT94Q2 : Acting downstream of PgUGT74AE2, this UGT is responsible for elongating the sugar chain. It transfers a second glucose moiety to the C-3 sugar of ginsenoside Rh2 and F2, producing ginsenoside Rg3 and Rd, respectively. nih.gov
UGT71A27 : Belonging to the UGT71 family, this enzyme catalyzes the glucosylation of the C-20 hydroxyl group in Dammarenediol-II, leading to the formation of Compound K. nih.gov
The table below summarizes the functions of these and other characterized UGTs from Panax species.
Interactive Table: UGTs from Panax Species in Dammarenediol-Type Aglycone Glycosylation
| UGT Name | Source Organism | Substrate(s) | Glycosylation Position | Product(s) | Reference(s) |
|---|---|---|---|---|---|
| UGTPg1 | Panax ginseng | Dammarenediol-II, Protopanaxadiol (PPD) | C20-OH | 20S-O-Glc-DM, Compound K (CK) | mdpi.comrsc.orguniprot.org |
| PgUGT74AE2 | Panax ginseng | Protopanaxadiol (PPD), Compound K (CK) | C3-OH | Ginsenoside Rh2, Ginsenoside F2 | nih.gov |
| PgUGT94Q2 | Panax ginseng | Ginsenoside Rh2, Ginsenoside F2 | C-3 sugar (β1,2-linkage) | Ginsenoside Rg3, Ginsenoside Rd | nih.gov |
| UGT71A27 | Panax ginseng | Dammarenediol-II | C20-OH | Compound K (CK) | nih.gov |
| Pq3-O-UGT2 | Panax quinquefolius | Ginsenoside Rh2, Ginsenoside F2 | C-3 sugar | Ginsenoside Rg3, Ginsenoside Rd | mdpi.com |
Microorganisms are also a rich source of UGTs with novel catalytic activities. Several bacterial UGTs have been identified that can glycosylate dammarenediol-type aglycones, sometimes producing unnatural ginsenosides not found in plants.
Bacillus subtilis UGTs : A UGT identified as UGT109A1 from B. subtilis has shown remarkable promiscuity. It can transfer glucose to the C3-OH and C20-OH of Dammarenediol-II. mdpi.com It also glycosylates PPD and PPT at the C3-OH and, unusually, the C12-OH positions. mdpi.com Another B. subtilis enzyme, Bs-YjiC , has also been reported to glycosylate PPD at the C3-OH and C12-OH sites. mdpi.com
Interactive Table: Microbial UGTs in Dammarenediol-Type Aglycone Glycosylation
| UGT Name | Source Organism | Substrate(s) | Glycosylation Position(s) | Product(s) | Reference(s) |
|---|---|---|---|---|---|
| UGT109A1 | Bacillus subtilis | Dammarenediol-II, PPD, PPT | C3-OH, C12-OH, C20-OH | 3-O-Glc-DM, 20-O-Glc-DM, 3,12-Di-O-Glc-PPD | mdpi.com |
The study of these enzymes is crucial, as they represent powerful biocatalytic tools. By expressing UGT genes in microbial hosts like yeast or E. coli, it is possible to establish metabolic engineering platforms for the sustainable production of specific, high-value natural and unnatural ginsenosides. mdpi.comnih.gov
Regulation of Dammarenediol Type Triterpenoid Biosynthesis
Transcriptional and Post-Transcriptional Regulation Mechanisms
The expression of genes encoding the enzymes in the dammarenediol biosynthetic pathway is a primary control point. This regulation is influenced by internal developmental cues and external environmental stimuli, which are mediated by specific molecular components like transcription factors and elicitors.
Transcription factors are key regulatory proteins that bind to specific DNA sequences in the promoter regions of genes, thereby controlling the rate of transcription. In the context of dammarenediol biosynthesis in Panax ginseng, the enzyme dammarenediol synthase (DDS) is a critical rate-limiting step, catalyzing the cyclization of 2,3-oxidosqualene (B107256) to form dammarenediol-II. oup.comoup.comresearchgate.net The expression of the DDS gene (PgDDS) is, therefore, a major point of regulation.
Recent research has identified a specific NAC transcription factor, PgNAC72, as a key player in this process. dntb.gov.uanih.govresearchgate.net Studies have shown that PgNAC72 is responsive to the plant hormone methyl jasmonate (MeJA), a known elicitor of ginsenoside biosynthesis. dntb.gov.uanih.gov PgNAC72 localizes to the nucleus and directly binds to the promoter of the PgDDS gene, activating its transcription. dntb.gov.uanih.govresearchgate.net
Overexpression of PgNAC72 in P. ginseng callus cultures has been demonstrated to significantly increase the transcript levels of PgDDS. oup.comdntb.gov.ua This upregulation of PgDDS expression leads to a notable elevation in the accumulation of total saponins (B1172615), particularly the dammarane-type ginsenosides (B1230088). dntb.gov.uanih.gov This evidence firmly establishes PgNAC72 as a positive regulator in the MeJA-mediated signaling pathway that enhances ginsenoside production, making it a valuable target for metabolic engineering efforts. dntb.gov.uanih.govresearchgate.net
Elicitors are compounds that can trigger defense responses in plants, often leading to the enhanced production of secondary metabolites. Methyl jasmonate (MeJA), a plant signaling molecule, is a well-documented and effective elicitor for inducing the biosynthesis of dammarenediol-type triterpenoids and ginsenosides in P. ginseng. oup.commdpi.comoup.comnih.gov
Treatment with MeJA has been shown to up-regulate the expression of several key genes in the ginsenoside biosynthetic pathway. oup.comfrontiersin.org This includes not only dammarenediol synthase (DDS) but also upstream enzymes such as squalene (B77637) synthase (SS) and squalene epoxidase (SE). mdpi.comfrontiersin.orgnih.gov By activating the transcription of these genes, MeJA helps to channel metabolic flux towards the synthesis of dammarane-type ginsenosides. mdpi.com For instance, in hairy root cultures of P. ginseng, MeJA treatment led to increased mRNA levels of PgSS, PgSE, and PgDDS. nih.gov
The application of MeJA has been successfully used to boost dammarenediol-II production in various systems. In engineered microalgae (Chlamydomonas reinhardtii), the addition of 1.5 mM MeJA to the culture medium resulted in a more than 13-fold increase in the titer of dammarenediol-II, reaching approximately 2.6 mg/L. mdpi.comnih.gov This effect is attributed to the enhanced expression of biosynthetic genes, which redirects the flow of precursors like squalene and (S)-2,3-epoxysqualene towards dammarenediol-II synthesis. mdpi.com These findings highlight the significant role of MeJA as an external signal that can be harnessed to stimulate the production of valuable triterpenoids.
Metabolic Engineering and Synthetic Biology Approaches for Enhanced Production
Advances in metabolic engineering and synthetic biology have opened new avenues for the overproduction of dammarenediol-II. By introducing and optimizing biosynthetic pathways in microbial hosts, researchers can create "cell factories" capable of producing this valuable compound in a more sustainable and controlled manner compared to extraction from its natural plant source.
The production of dammarenediol-II has been successfully achieved in several heterologous host organisms, each with its own advantages.
Saccharomyces cerevisiae (Baker's Yeast): As a well-characterized eukaryotic host, S. cerevisiae is a popular choice for producing complex natural products. It possesses a native mevalonate (B85504) pathway that produces the precursor 2,3-oxidosqualene. rsc.org By introducing the dammarenediol-II synthase (DDS) gene from Panax ginseng, engineered yeast strains can synthesize dammarenediol-II. rsc.orgnih.gov Strategies to improve yield in yeast include using ergosterol-deficient mutants and expressing the PgDDS gene under the control of an inducible promoter, which has resulted in titers of 0.2 mg/L. Further engineering, such as overexpressing rate-limiting enzymes and balancing metabolic flux, has led to the production of dammarenediol-II glucosides at titers of up to 5.6 g/L in fed-batch fermentation. rsc.orgrsc.org
Escherichia coli : This bacterium is a workhorse for metabolic engineering due to its rapid growth and well-understood genetics. To produce dammarenediol-II in E. coli, the entire biosynthetic pathway to 2,3-oxidosqualene must be introduced, along with the DDS gene. researchgate.netnih.gov By co-expressing genes for squalene synthase, squalene epoxidase, and NADPH-cytochrome P450 reductase from various sources, researchers have successfully reconstituted the pathway. researchgate.netresearchgate.net Optimization of enzyme expression and truncation of transmembrane domains have enabled the production of dammarenediol-II at a titer of 8.63 mg/L in shake-flask cultures. researchgate.netnih.gov
Chlamydomonas reinhardtii : This green microalga offers the potential for photosynthetic production of valuable compounds. A synthetic pathway for dammarane-type ginsenosides was established in C. reinhardtii by introducing the P. ginseng DDS gene (PgDDS), along with a cytochrome P450 enzyme and an NADPH-cytochrome P450 reductase gene from Arabidopsis thaliana. mdpi.comnih.gov This approach leverages the native terpenoid synthesis pathway of the microalga. mdpi.com
Pichia pastoris : This methylotrophic yeast is known for its ability to achieve high cell densities and high levels of protein expression, making it an attractive host for metabolite production. nih.govresearchgate.net A dammarenediol-II synthetic pathway was established in P. pastoris by introducing the PgDDS gene. genscript.comnih.gov Engineering efforts have focused on increasing the supply of the precursor 2,3-oxidosqualene by overexpressing the squalene epoxidase gene (ERG1) and reducing the competition from the ergosterol (B1671047) biosynthesis pathway. genscript.comnih.gov These strategies have significantly increased the yield of dammarenediol-II. genscript.comnih.gov
Interactive Table: Dammarenediol-II Production in Heterologous Hosts
Below is an interactive table summarizing the production of Dammarenediol-II in different engineered microbial systems.
| Host Organism | Key Engineering Strategy | Max Titer Achieved | Reference |
| Saccharomyces cerevisiae | Heterologous expression of PgDDS in ergosterol-deficient mutant. | 0.2 mg/L | |
| Saccharomyces cerevisiae | Multi-strategy metabolic engineering for glucosides. | 5.6 g/L (of glucoside) | rsc.orgrsc.org |
| Escherichia coli | Reconstitution of the 2,3-oxidosqualene pathway and DDS expression. | 8.63 mg/L | researchgate.netnih.gov |
| Chlamydomonas reinhardtii | Gene loading of PgDDS and culture optimization with MeJA. | 2.6 mg/L | mdpi.comnih.gov |
| Pichia pastoris | Overexpression of ERG1 and downregulation of ERG7. | 0.736 mg/g DCW | genscript.comnih.gov |
| Pichia pastoris | Fed-batch fermentation with squalene feeding. | 1.073 mg/g DCW | genscript.comnih.gov |
A key strategy to enhance the production of dammarenediol-II in microbial hosts is to increase the expression levels of rate-limiting enzymes. "Gene loading" is a technique used to introduce multiple copies of a transgene expression cassette into the host's genome. mdpi.com This approach has been effectively applied in Chlamydomonas reinhardtii to boost the expression of the PgDDS gene. mdpi.comnih.gov By increasing the copy number of the PgDDS gene, the titer of dammarenediol-II was significantly improved. mdpi.com
Pathway optimization involves a more holistic approach to metabolic engineering. This can include:
Increasing precursor supply: Overexpressing genes for enzymes upstream of dammarenediol-II, such as those in the mevalonate pathway, can increase the pool of available 2,3-oxidosqualene. rsc.orgrsc.org
Reducing competing pathways: Down-regulating genes that divert precursors away from the desired product can redirect metabolic flux. For example, in Pichia pastoris, the ERG7 gene, which converts 2,3-oxidosqualene to lanosterol (B1674476) for ergosterol biosynthesis, was targeted for downregulation. genscript.comnih.gov This strategy increased the availability of 2,3-oxidosqualene for dammarenediol-II synthesis. genscript.comnih.gov
Co-expression of accessory enzymes: The efficiency of certain enzymes, particularly cytochrome P450s, can be improved by co-expressing them with their redox partners, such as NADPH-cytochrome P450 reductase (CPR). mdpi.comresearchgate.net Introducing the AtCPR gene from Arabidopsis thaliana in C. reinhardtii helped to increase carbon flux towards dammarane-type ginsenosides. mdpi.com
These strategies, often used in combination, are crucial for fine-tuning the metabolic network of the host organism to maximize the production of dammarenediol-II.
This approach has been successfully applied to improve dammarenediol-II production in Pichia pastoris. acs.orgresearchgate.netmdpi.com The two key enzymes, squalene epoxidase (ERG1) and dammarenediol-II synthase (PgDDS), were engineered to self-assemble via protein-protein interactions. acs.orgresearchgate.net By fusing interacting protein domains to ERG1 and PgDDS, the two enzymes were brought into close proximity within the cell. researchgate.netfrontiersin.org This co-localization facilitated the direct transfer of the 2,3-oxidosqualene product from ERG1 to the active site of PgDDS. researchgate.netfrontiersin.org
The result of this enzyme self-assembly was a 2.1-fold enhancement in the yield of dammarenediol-II compared to a strain where the enzymes were expressed freely in the cytoplasm. acs.orgresearchgate.netmdpi.com This demonstrates that engineering the spatial organization of biosynthetic enzymes is a powerful tool for optimizing metabolic pathways and increasing the productivity of microbial cell factories.
Mechanistic Studies of Dammarenediol Type Compound Biological Activities in Vitro and Pre Clinical Non Human Models
Cellular and Molecular Targets of Dammarenediol-Type Compounds
The biological effects of dammarenediol-type compounds are initiated by their interaction with specific cellular components, which triggers a cascade of downstream events.
Direct receptor binding by Dammarenediol-I has not been extensively characterized. The most well-defined enzymatic interactions for dammarenediol-type compounds are related to their biosynthesis and metabolism. The precursor, 2,3-oxidosqualene (B107256), is cyclized by the enzyme dammarenediol synthase to form Dammarenediol-II. wikipedia.org This product then serves as a substrate for cytochrome P450 enzymes, which are critical for its conversion into various bioactive ginsenosides (B1230088). For instance, the enzyme CYP716A47 hydroxylates Dammarenediol-II to produce protopanaxadiol (B1677965) (PPD).
The metabolite PPD has been shown to interact with the glucocorticoid and estrogen receptors, potentially modulating their function. cenmed.com Furthermore, docking experiments have identified the Signal Transducer and Activator of Transcription 3 (STAT3) protein as a direct target of PPD. nih.govresearchgate.net
Modulation of Intracellular Signal Transduction Pathways
Dammarenediol-type compounds, principally the well-studied metabolite PPD, have been shown to modulate several key intracellular signaling pathways that are crucial in cell proliferation, survival, and inflammation.
The PI3K/Akt pathway is a critical regulator of cell survival and growth. Research indicates that dammarenediol compounds can exert anticancer effects by inhibiting this pathway. One study demonstrated that dammarenediol suppressed the growth and viability of human osteosarcoma cells by inhibiting the PI3K/Akt signaling pathway. jbuon.com The inhibition of this pathway is a key mechanism contributing to the pro-apoptotic effects of these compounds. researchgate.net
The STAT3 signaling pathway is frequently overactive in various cancers, promoting proliferation and metastasis. Protopanaxadiol (PPD) has been identified as a direct inhibitor of this pathway. nih.govresearchgate.net Molecular docking studies revealed that PPD binds to the SH2 domain of STAT3, which is crucial for its activation. nih.govresearchgate.net This interaction inhibits the phosphorylation of STAT3 and prevents its translocation to the nucleus, subsequently downregulating the expression of target genes like Twist1, a key regulator of epithelial-mesenchymal transition. nih.govresearchgate.netresearchgate.net The inhibitory action of PPD on the STAT3 pathway has been demonstrated to suppress the proliferation and metastasis of hepatocellular carcinoma cells. nih.govnih.gov
The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses and is also implicated in cancer cell survival. Dammarenediol-type compounds are known to influence this pathway. Specifically, PPD has been shown to effectively suppress the NF-κB signaling pathway in colon cancer cells. spandidos-publications.comnih.gov In models of inflammatory osteolysis, PPD inhibited osteoclast formation by suppressing the RANKL-induced activation of the NF-κB pathway. frontiersin.org In some contexts, PPD was found to induce reactive oxygen species (ROS), which in turn activated the NF-κB pathway; however, inhibiting this activation with specific inhibitors enhanced PPD-induced cancer cell death, suggesting a complex, pro-survival role for NF-κB in this scenario. nih.gov Other studies in adipocytes have shown that PPD-containing extracts suppress LPS-induced inflammation by inhibiting the activation of NF-κB. mdpi.com
Mechanistic Investigations in Pre-clinical Disease Models (Non-Human)
The therapeutic potential of dammarenediol-type compounds has been evaluated in several non-human, pre-clinical models, which helps to validate the mechanisms observed in vitro.
In a mouse xenograft model using human colon cancer cells (HCT116), treatment with PPD significantly inhibited tumor growth. spandidos-publications.comnih.gov This in vivo anti-tumor effect is consistent with its in vitro ability to suppress key cancer-related signaling pathways like NF-κB and MAPK/ERK. spandidos-publications.comnih.gov
In a hepatocellular carcinoma xenograft model, PPD was also effective at inhibiting tumor volume and lung metastasis. nih.govresearchgate.net These findings support the in vitro mechanistic data showing that PPD targets the STAT3/Twist1 pathway to reduce cancer cell proliferation and invasion. nih.govresearchgate.net
Furthermore, in a mouse model of titanium particle-induced osteolysis, PPD was shown to protect against bone loss. frontiersin.org This was achieved by inhibiting the formation of osteoclasts and reducing the secretion of inflammatory cytokines, confirming the in vivo relevance of its inhibitory effects on the NF-κB and MAPK signaling pathways. frontiersin.org Studies in rats have also been conducted to understand the pharmacokinetics and oral absorption of PPD, which is crucial for its development as a therapeutic agent. dovepress.com
Interactive Data Table: Effects of Dammarenediol-Type Compounds on Signaling Pathways
| Compound | Model System | Pathway | Observed Effect | Reference |
| Dammarenediol | Human osteosarcoma cells | PI3K/Akt | Inhibition | jbuon.com |
| Dammarenediol | Human osteosarcoma cells | STAT-3 | Inhibition | jbuon.com |
| Protopanaxadiol | Human colorectal cancer cells | NF-κB | Inhibition | spandidos-publications.comnih.gov |
| Protopanaxadiol | Human colorectal cancer cells | MAPK/ERK | Inhibition | spandidos-publications.comnih.gov |
| Protopanaxadiol | Human colorectal cancer cells | MAPK/JNK | Inhibition | spandidos-publications.comnih.gov |
| Protopanaxadiol | Human hepatocellular carcinoma cells | STAT-3 | Inhibition | nih.govresearchgate.net |
| Protopanaxadiol | Murine macrophages (BMMs) | NF-κB | Inhibition | frontiersin.org |
| Protopanaxadiol | Murine macrophages (BMMs) | MAPK | Inhibition | frontiersin.org |
| Protopanaxadiol | 3T3-L1 Adipocytes | NF-κB | Inhibition | mdpi.com |
Anti-Oncogenic Mechanisms in Osteosarcoma Cell Lines
This compound has demonstrated notable anti-cancer potential against human osteosarcoma cells. nih.gov Research has focused on its ability to suppress key processes involved in tumor progression, namely proliferation, migration, and invasion.
Suppression of Proliferation, Migration, and Invasion:
In vitro studies using the HOS human osteosarcoma cell line have shown that dammarenediol inhibits cancer cell growth in a dose-dependent manner. nih.gov This inhibitory effect on proliferation was further substantiated by colony formation assays, which revealed a significant reduction in the ability of HOS cells to form colonies when treated with dammarenediol. researchgate.net The number of colonies formed decreased as the dosage of dammarenediol increased. researchgate.net
Beyond inhibiting growth, dammarenediol has been found to curtail the metastatic potential of osteosarcoma cells by impeding their migration and invasion. nih.gov The transwell chamber method, a standard assay for assessing cell motility, was used to demonstrate this effect. nih.gov
The anti-oncogenic effects of dammarenediol in osteosarcoma cells are attributed to its modulation of specific signaling pathways. nih.gov Western blotting analyses have indicated that dammarenediol exerts its action by blocking the Phosphatidylinositol 3-Kinases (PI3K)/Akt and the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways. nih.gov These pathways are crucial for cell growth and metastasis, and their inhibition by dammarenediol appears to be a key mechanism behind its observed anti-cancer activities. nih.gov It is important to note that a study on this topic was later retracted due to unreliable data. nih.gov
Table 1: Effects of this compound on Osteosarcoma Cell Lines
| Cell Line | Effect | Mechanism | Assay Used |
|---|---|---|---|
| HOS | Inhibition of proliferation | Dose-dependent | CCK-8 kit nih.gov |
| HOS | Decreased viability | - | Colony forming assay nih.gov |
| HOS | Restricted metastatic potential | - | Transwell chamber method nih.gov |
| HOS | Inhibition of growth and metastasis | Blockage of PI3K/Akt and STAT-3 signaling pathways | Western blotting nih.gov |
Neuroprotective Mechanistic Studies (via derived ginsenosides)
Ginsenosides, which are derived from dammarenediol-type compounds, have been extensively studied for their neuroprotective effects. These studies highlight a variety of mechanisms through which these compounds may protect the nervous system.
One of the key ginsenosides, Rg1, has shown potential in improving cognitive impairments and offering protection against neurodegeneration. nih.gov Its neuroprotective effects are multifaceted and include:
Anti-inflammatory and Antioxidant Effects: Ginsenoside Rg1 can inhibit neuroinflammation and combat oxidative stress. nih.gov It has been shown to downregulate the NF-kB signaling pathway and activate Akt and ERK1/2 in models of H2O2-induced cell injury. frontiersin.org
Synaptic Protection and Neurogenesis: Rg1 helps in preserving the structure of nerve synapses and promotes the generation of new neurons (neurogenesis). nih.govresearchgate.net It has been observed to increase the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuron survival and growth. nih.govfrontiersin.org
Modulation of Neurotransmitter Systems: It plays a role in regulating the levels of monoamine neurotransmitters. nih.govresearchgate.net
HPA Axis Regulation: Ginsenoside Rg1 can inhibit the hyperfunction of the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in stress-related conditions. nih.govresearchgate.net
Astrocyte Function: It helps in preserving the function of astrocyte gap junctions by regulating the biosynthesis and degradation of connexin43 protein. nih.gov
Other ginsenosides also contribute to neuroprotection through various mechanisms. For instance, ginsenoside Rh1 has been shown to increase the excitability of the hippocampal dentate gyrus and upregulate BDNF expression. nih.gov Ginsenosides Rb1, Rb2, and Rb3 have demonstrated the ability to prevent memory impairment by protecting neurons from excitotoxicity. nih.gov Furthermore, ginsenoside Rg3 is known to inhibit NMDA and non-NMDA glutamate (B1630785) receptors, thereby reducing the harmful over-influx of calcium into neurons. ane.pl
Table 2: Neuroprotective Mechanisms of Dammarenediol-Derived Ginsenosides
| Ginsenoside | Mechanism of Action | Effect |
|---|---|---|
| Rg1 | Inhibition of neuroinflammation and oxidative stress, preservation of synapses, promotion of neurogenesis, regulation of neurotransmitters and HPA axis, preservation of astrocyte function. nih.govresearchgate.net | Antidepressant and neuroprotective effects. nih.gov |
| Rh1 | Increased hippocampal dentate gyrus excitability, increased BDNF expression, reduced oxidative stress. nih.gov | Neuroprotection. nih.gov |
| Rb1, Rb2, Rb3 | Protection of pyramidal and GABA neurons, reduction of acute excitotoxicity. nih.gov | Prevention of memory impairment. nih.gov |
| Rg3 | Inhibition of NMDA and non-NMDA glutamate receptors. ane.pl | Reduction of Ca2+ over-influx and protection from neurodegeneration. ane.pl |
Immunomodulatory Mechanistic Studies (via derived ginsenosides)
Ginsenosides derived from dammarenediol have demonstrated significant immunomodulatory properties. Their mechanisms of action are complex and involve the regulation of various immune cells and signaling pathways.
Ginseng extracts and various ginsenosides have been shown to modulate the immune system. encyclopedia.pubmdpi.com Initially, polysaccharides in ginseng were thought to be the primary immunomodulatory components, but subsequent research has highlighted the crucial role of ginsenosides like Rh1, Rg3, and Rb1. encyclopedia.pubmdpi.com
Ginsenoside Rh1: In vitro studies have shown that Rh1 can reduce the expression of several pro-inflammatory mediators, including TNF-α, IL-1β, IL-6, and IL-17. encyclopedia.pubmdpi.com It also suppresses enzymes like matrix metalloproteinase 1 (MMP-1), iNOS, and COX-2. mdpi.com
Ginsenoside Rg1: This ginsenoside has been found to activate the nuclear factor E2-related factor 2 (Nrf2) signaling pathway, which can protect the liver from toxins. encyclopedia.pubmdpi.com Both Rg1 and ginseng extracts have also been shown to enhance the activity of Natural Killer (NK) cells. encyclopedia.pubmdpi.com
Ginsenoside Rb1: Rb1 can increase both humoral and cell-mediated immune responses. It induces antigen-presenting cells to secrete TNF-α and T cells to secrete interferon-gamma (IFN-γ) and IL-10. encyclopedia.pub It also boosts the production of immunoglobulins such as IgA, IgG1, and IgG2. encyclopedia.pub
Ginsenoside Rg3: Rg3 has been shown to regulate cytokines and transcription factors, helping to maintain immune homeostasis. encyclopedia.pub
The immunomodulatory effects of these ginsenosides are often mediated through key signaling pathways such as the nuclear factor κB (NF-κB), mitogen-activated protein kinases (MAPK), and phosphatidylinositol 3-kinase (PI3K) pathways. encyclopedia.pubmdpi.com
Table 3: Immunomodulatory Mechanisms of Dammarenediol-Derived Ginsenosides
| Ginsenoside | Mechanism of Action | Effect |
|---|---|---|
| Rh1 | Reduces expression of pro-inflammatory mediators (TNF-α, IL-1β, IL-6, IL-17) and suppresses enzymes (MMP-1, iNOS, COX-2). encyclopedia.pubmdpi.com | Anti-inflammatory. mdpi.com |
| Rg1 | Activates Nrf2 signaling pathway, enhances NK cell activity. encyclopedia.pubmdpi.com | Hepatoprotective, immune-enhancing. mdpi.com |
| Rb1 | Induces secretion of TNF-α, IFN-γ, and IL-10; increases production of IgA, IgG1, and IgG2. encyclopedia.pub | Enhances humoral and cell-mediated immunity. encyclopedia.pub |
| Rg3 | Regulates cytokines and transcription factors. encyclopedia.pub | Maintains immune homeostasis. encyclopedia.pub |
Antiviral Mechanistic Studies (e.g., Herpes Simplex)
Research into the antiviral properties of dammarenediol-type compounds is an emerging area. While direct studies on this compound against Herpes Simplex Virus (HSV) are limited, some related compounds have shown antiviral activity.
One study indicated that a dammarenediol derivative, LFD, exhibited antiviral activity against HSV-1 with a 26% inhibition rate. dntb.gov.ua The mechanisms by which many natural compounds exert anti-herpes virus effects often involve interfering with viral replication or entry into host cells. For instance, some compounds have been shown to inhibit viral DNA polymerase, a key enzyme for viral replication. nih.govnih.gov Other mechanisms include the direct inactivation of the virus, preventing its attachment to host cells, or inhibiting the transcription of viral genes within the host cell. scielo.sa.cr
For example, the compound B-220 is believed to work by intercalating into the viral DNA, which disrupts processes essential for the virus to uncoat itself once inside a host cell. nih.gov The search for new antiviral agents from natural sources is driven by the need to overcome resistance to existing drugs like acyclovir. scielo.sa.cr
Advanced Research Methodologies for Dammarenediol I Analysis
Chromatographic Separation Techniques
Chromatography is a fundamental technique for the isolation and purification of Dammarenediol-I from complex natural product extracts. The choice of chromatographic method is critical to achieving the desired separation and purity.
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation, identification, and quantification of this compound. nih.gov These methods utilize a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.
In the analysis of triterpenoids like this compound, which often lack strong chromophores, detection can be challenging. nih.gov Therefore, detection is often performed at low wavelengths, typically between 205-210 nm, which requires careful selection of a mobile phase with low UV absorption. nih.gov Reversed-phase HPLC, employing a nonpolar stationary phase (such as C18) and a polar mobile phase, is commonly used for the separation of dammarane-type saponins (B1172615) and their aglycones. nih.govresearchgate.net
UHPLC, which utilizes columns with smaller particle sizes (typically sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. The optimization of UHPLC methods involves careful consideration of parameters such as column temperature, mobile phase composition, and flow rate to achieve the best separation. nih.gov
Table 1: Illustrative HPLC Parameters for Triterpenoid (B12794562) Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | ACE C18 (150 x 4.6 mm, 3 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 0.7 - 1.0 mL/min |
| Column Temperature | 20 - 35 °C |
| Detection | PDA at 205-210 nm |
| Injection Volume | 5 µL |
Note: These are general parameters and require optimization for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is typically required to increase their volatility before GC-MS analysis. researchgate.net
In GC-MS, the sample is vaporized and separated in a gas chromatograph based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "chemical fingerprint," which allows for the identification of the compound by comparing it to spectral libraries. semanticscholar.org
Table 2: Example GC-MS Parameters for the Analysis of a Related Dammarane (B1241002) Triterpenoid (Dammarenediol-II)
| Parameter | Value/Condition |
|---|---|
| GC System | Agilent 6890-5975 GC-MS system |
| Column | 5% phenyl methyl siloxane HP-5MS |
| Retention Time (Dammarenediol-II) | 38.10 min |
Source: Adapted from a study on Dammarenediol-II biosynthesis. nih.gov
Thin-Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique that is often used for the initial separation and optimization of solvent systems for more advanced chromatographic methods like HPLC. researchgate.net In TLC, a thin layer of adsorbent material, such as silica gel, is coated onto a flat carrier, such as a glass plate. The sample is spotted onto the plate, which is then placed in a developing chamber with a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. researchgate.net
The separation is visualized as spots on the plate, and the retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each component. The Rf value is a characteristic of a compound in a specific solvent system and can be used for its identification. For dammarane-type saponins, solvent systems often consist of a mixture of chloroform, methanol, and water in varying proportions. researchgate.net The Liebermann-Burchard reagent is a common spray reagent used for the visualization of triterpenes and saponins on TLC plates, which typically produces a characteristic color. researchgate.net
Table 3: Common Solvent Systems for TLC Analysis of Triterpenes and Saponins
| Solvent System Components | Typical Ratios (v/v/v) |
|---|---|
| Chloroform : Methanol : Water | Various ratios, e.g., 65:35:10 |
Note: The optimal solvent system needs to be determined experimentally to achieve the best separation for this compound.
Spectroscopic Characterization Methods for Structural Elucidation in Research
Spectroscopic techniques are essential for the definitive structural elucidation of isolated compounds like this compound. These methods provide detailed information about the molecular structure, including the connectivity of atoms and the nature of functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules. mdpi.com It is based on the magnetic properties of atomic nuclei. 1H NMR provides information about the different types of protons in a molecule and their neighboring atoms, while 13C NMR provides information about the carbon skeleton.
For dammarane-type triterpenoids, the 1H NMR spectra are typically characterized by the presence of seven or eight singlet signals for the methyl groups in the high-field region (δ 0.6–1.5 ppm). mdpi.com The 13C NMR spectra of these compounds show characteristic signals for the tetracyclic dammarane core and the side chain. The chemical shifts of the carbon atoms are sensitive to the presence and stereochemistry of substituent groups, such as hydroxyl groups. mdpi.com For instance, the presence of a hydroxyl group at C-3 in the β-configuration typically results in a chemical shift for C-3 at around δ 78.8 ppm. mdpi.com
Table 4: Expected 13C NMR Chemical Shift Ranges for Key Carbons in a this compound Type Structure
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-3 | ~78-79 (with β-OH) |
| C-20 | ~72-73 (with OH) |
Note: These are approximate values based on related dammarane triterpenoids. The exact chemical shifts for this compound would need to be determined from its own spectrum.
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. masterorganicchemistry.com It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. masterorganicchemistry.com The IR spectrum is a plot of the absorbance or transmittance of IR radiation versus the wavenumber (cm⁻¹).
For this compound, the IR spectrum is expected to show characteristic absorption bands for its functional groups. The presence of hydroxyl (-OH) groups would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. masterorganicchemistry.com The stretching vibrations of C-H bonds in the methyl and methylene groups would appear in the range of 2850-3000 cm⁻¹. nist.gov The C-O stretching vibrations of the hydroxyl groups are expected to be observed in the 1000-1200 cm⁻¹ region. If there is a carbon-carbon double bond (C=C) in the side chain, a weak absorption band would be expected around 1640-1680 cm⁻¹. masterorganicchemistry.com
Table 5: Predicted Infrared Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| O-H (alcohol) | 3200-3600 (broad) | Stretching |
| C-H (alkane) | 2850-3000 | Stretching |
| C-O (alcohol) | 1000-1200 | Stretching |
Note: These are predicted ranges based on the known structure of this compound.
Mass Spectrometry (MS), including LC-MS/APCIMS
Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation and quantification of this compound. When coupled with liquid chromatography (LC), particularly utilizing Atmospheric Pressure Chemical Ionization (APCI), it provides a robust platform for the analysis of this and other related triterpenoids.
LC-MS methods allow for the separation of this compound from complex mixtures, such as plant extracts or biosynthetic reaction products, before its introduction into the mass spectrometer. APCI is a particularly suitable ionization technique for relatively non-polar compounds like triterpenoids, which may not ionize efficiently by other methods like electrospray ionization (ESI).
Under APCI-MS conditions, this compound (molecular weight: 444) typically undergoes protonation followed by sequential dehydration. The resulting mass spectrum is characterized by specific fragment ions. The analysis of these fragments, especially in tandem mass spectrometry (MS/MS), allows for the confident identification and structural confirmation of the compound. The fragmentation pattern for this compound and its isomer Dammarenediol-II has been well-documented. nih.govdtu.dkoup.com
Key fragmentation ions observed in the positive ion mode for Dammarenediol under APCI-MS are detailed in the table below. The initial molecule [M] loses a proton to become [M+H]+, which is often not observed. The most common fragments result from the loss of one or two water molecules ([M+H-H₂O]⁺ and [M+H-2H₂O]⁺). nih.govdtu.dk
Table 1: Characteristic Mass Spectrometry Fragments of Dammarenediol
| Description | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |
| Molecular Weight | 444 | - |
| Ion after loss of one water molecule [M+H-H₂O]⁺ | 427 | 30 |
| Ion after loss of two water molecules [M+H-2H₂O]⁺ | 409 | 100 |
| Other characteristic fragment | 219 | 20 |
| Other characteristic fragment | 191 | 34 |
This interactive table summarizes the key mass spectrometry data for Dammarenediol under APCI-MS conditions. nih.gov
This analytical approach is crucial in metabolic engineering and biosynthetic studies, where it is used to confirm the production of this compound in heterologous systems like engineered yeast. nih.govnih.gov The high sensitivity and selectivity of LC-MS/MS also enable the precise quantification of this compound in various biological matrices.
Molecular and Cellular Biology Techniques in Biosynthesis and Mechanism Research
The investigation into the biosynthesis of this compound and its subsequent derivatives, as well as the elucidation of its biological mechanisms of action, relies heavily on a suite of advanced molecular and cellular biology techniques. These methods provide critical insights into gene expression, protein function, and cellular responses.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression Analysis
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is an indispensable tool for studying the expression levels of genes involved in the this compound biosynthetic pathway. This pathway begins with the cyclization of 2,3-oxidosqualene (B107256), a reaction catalyzed by the enzyme dammarenediol synthase (DDS). nih.gov Researchers use qRT-PCR to quantify the mRNA transcripts of the DDS gene and other key upstream enzymes, such as squalene (B77637) synthase (SS) and squalene epoxidase (SE), in various plant tissues or under different experimental conditions. nih.govnih.gov
For example, studies have shown that the expression of DDS mRNA can be significantly higher in specific plant organs, such as flower buds, compared to roots and leaves. nih.gov Furthermore, the application of elicitors like methyl jasmonate has been demonstrated to up-regulate the expression of DDS and other pathway genes, which can be precisely measured using qRT-PCR. nih.govnih.gov This technique is fundamental for identifying the primary sites of biosynthesis and understanding the regulatory networks that control the production of this compound. nih.gov
Western Blotting for Protein Expression Profiling
To complement gene expression data from qRT-PCR, Western blotting is employed to analyze the expression levels of the corresponding proteins. This technique allows for the detection and quantification of specific enzymes, such as dammarenediol-II synthase (PgDDS), within total cellular protein extracts. nih.gov By using antibodies specific to the enzyme of interest, researchers can verify that the upregulation of a gene's transcript leads to an increase in the actual enzyme's production. This is a critical step in confirming the functional role of a gene in the biosynthetic pathway. For instance, Western blotting has been used to confirm the successful expression of the PgDDS enzyme in transgenic microalgae engineered to produce Dammarenediol-II. nih.gov
Gene Silencing (e.g., RNA Interference) and Overexpression Studies
Functional genomics approaches, including gene silencing and overexpression, are powerful methods to elucidate the direct role of specific genes in the biosynthesis of this compound.
RNA interference (RNAi) is a gene silencing technique used to down-regulate the expression of a target gene. Studies have successfully applied RNAi to silence the dammarenediol synthase (DDS) gene in Panax ginseng. oup.comnih.gov This silencing of DDS expression led to a significant reduction in the production of ginsenosides (B1230088), the downstream derivatives of Dammarenediol-II, thereby confirming the vital role of the DDS enzyme in this biosynthetic pathway. oup.comnih.govresearchgate.netacademicjournals.org
Conversely, overexpression studies aim to increase the production of a target compound by enhancing the expression of a key biosynthetic enzyme. The gene for dammarenediol synthase has been overexpressed in transgenic hairy roots of Panax quinquefolius, which resulted in an increased transcription of the PqDS gene and a subsequent increase in the accumulation of ginsenosides. nih.gov Similarly, overexpressing squalene synthase, an upstream enzyme, has also been shown to enhance the production of triterpenes, including the precursors to this compound. oup.com These studies are crucial for metabolic engineering efforts aimed at the large-scale production of this compound and its valuable derivatives. nih.gov
Integrated Transcriptomic and Metabolomic Profiling
To gain a comprehensive understanding of the complex regulatory networks governing this compound biosynthesis, researchers are increasingly turning to integrated omics approaches. By combining transcriptomics (the study of all RNA transcripts) and metabolomics (the study of all metabolites), a more complete picture of the biosynthetic pathway can be assembled. nih.govnih.gov
This integrated analysis allows for the correlation of gene expression profiles with the accumulation of specific metabolites, including this compound and other triterpenes. nih.govfrontiersin.org For instance, by analyzing the transcriptome and metabolome of different plant tissues, studies have revealed that the genes for saponin (B1150181) skeleton biosynthesis, like DDS, are highly expressed in the leaves, while the resulting saponins accumulate in other parts of the plant like the stolon. nih.govnih.gov This approach has been instrumental in identifying candidate genes, such as those encoding oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (CYPs), that are responsible for the synthesis and diversification of dammarane-type saponins. nih.govfrontiersin.org
Table 2: Omics Approaches in this compound Biosynthesis Research
| Technique | Application in this compound Research | Key Findings |
| Transcriptomics | Identification of genes involved in the biosynthetic pathway. | Revealed high expression of DDS and other upstream genes in specific tissues. nih.gov |
| Metabolomics | Profiling of this compound and related triterpenoid accumulation. | Showed differential accumulation of dammarane-type saponins across plant organs. nih.gov |
| Integrated Analysis | Correlation of gene expression with metabolite profiles. | Elucidated the spatial separation of gene expression and metabolite accumulation. nih.govfrontiersin.org |
This interactive table outlines the application and findings of transcriptomic and metabolomic profiling in the study of this compound biosynthesis.
Cell-Based Assays for Biological Activity (e.g., proliferation, migration, invasion assays)
To investigate the potential therapeutic applications of this compound and its derivatives, a variety of cell-based assays are utilized. These in vitro assays are essential for determining the biological effects of the compound on cellular processes relevant to diseases such as cancer. researchgate.net
Proliferation assays , such as the MTT assay, are used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines. For example, derivatives of Dammarenediol-II have been tested for their anti-colon cancer activities in various human colon cancer cell lines using this method. rsc.org
Migration and invasion assays are critical for evaluating the anti-metastatic potential of a compound. The transwell migration assay measures the ability of cancer cells to move towards a chemoattractant, while the invasion assay assesses their capacity to move through an extracellular matrix barrier, mimicking the invasion process of metastatic cancer cells. nih.gov These assays provide valuable data on how this compound might inhibit the spread of cancer. nih.govresearchgate.net
Computational and in Silico Approaches in Dammarenediol I Research
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openaccessjournals.commdpi.comnih.gov This method is instrumental in understanding how Dammarenediol-I interacts with its biological targets at an atomic level. openaccessjournals.com
Prediction of Binding Modes and Affinities
Molecular docking simulations are widely used to predict the binding modes and estimate the binding affinities of small molecules like this compound to macromolecular targets, typically proteins. openaccessjournals.commdpi.comnih.gov These simulations explore various possible conformations of the ligand within the receptor's binding site and calculate a scoring function to rank them. nih.gov A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the receptor. plos.org
For instance, in studies involving enzymes that this compound might interact with, docking can predict the most likely binding pose. This information is crucial for understanding its potential as an inhibitor or modulator of enzyme activity. The accuracy of these predictions, however, can be influenced by the flexibility of the protein and the precision of the scoring functions used. nih.gov To enhance accuracy, molecular dynamics simulations are often employed to refine the docked poses. nih.gov
Identification of Key Interacting Residues and Binding Pockets
A significant outcome of molecular docking is the identification of key amino acid residues within the receptor's binding pocket that form crucial interactions with the ligand. frontiersin.orgresearchgate.netnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. frontiersin.orgnih.gov For example, a study on the enzyme dammarenediol-II synthase, a related compound, used molecular docking to identify putative catalytic active sites by simulating the interaction between the enzyme and its product. bit.edu.cn
By pinpointing these key residues, researchers can gain a deeper understanding of the specificity of the interaction. This knowledge is invaluable for designing site-directed mutagenesis experiments to validate the functional importance of these residues. bit.edu.cnmdpi.com Furthermore, identifying the binding pocket helps in understanding how this compound might compete with endogenous substrates or other molecules for binding.
| Target Enzyme | Interacting Residues (Predicted) | Type of Interaction | Reference |
| Dammarenediol-II Synthase | Not specified for this compound | Catalytic Active Sites | bit.edu.cn |
| HcOSC6 (an oxidosqualene cyclase) | I332, Y336, E246, L250, F247, M261, Y269, W248, P244, S273, P553 | Hydrophobic interactions | frontiersin.org |
Homology Modeling for Enzyme Structure Prediction
When the experimental three-dimensional structure of a target enzyme for this compound is unavailable, homology modeling, also known as comparative modeling, can be employed. springernature.comnih.govresearchgate.netbioinformaticsreview.com This technique builds a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). researchgate.netbioinformaticsreview.com
Molecular Dynamics Simulations for Conformational Analysis
By simulating the dynamic behavior of the this compound-receptor complex, researchers can assess the stability of the predicted binding poses obtained from molecular docking. cresset-group.com MD simulations can reveal how the protein structure adapts upon ligand binding and can help identify different conformational states that may be biologically relevant. cresset-group.comrsc.org These simulations can also be used to refine homology models, allowing the structure to relax from a high-energy state to a more stable and representative conformation. cresset-group.com
Virtual Screening for Potential Modulators and Inhibitors
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.govmdpi.comresearchgate.net In the context of this compound, while it is a natural product, the enzymes in its biosynthetic pathway can be targets for virtual screening to find potential modulators or inhibitors.
For example, if the goal is to enhance the production of this compound, one might screen for compounds that inhibit enzymes that divert precursors to other pathways. Conversely, to inhibit the effects of this compound, one could screen for molecules that block its binding to its target receptor. This process often involves docking large numbers of compounds into the target's binding site and ranking them based on their predicted binding affinity. nih.govmdpi.com
Computational Chemistry in Reaction Mechanism Elucidation
Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions. solubilityofthings.comresearchgate.netmdpi.comorientjchem.org For this compound, this involves understanding the cyclization of its precursor, 2,3-oxidosqualene (B107256), a reaction considered to be one of the most complex in nature. bit.edu.cn
By employing quantum mechanics (QM) methods, such as Density Functional Theory (DFT), researchers can model the reaction pathway. orientjchem.org This includes identifying transition states, which are the highest energy points along the reaction coordinate, and intermediates. solubilityofthings.com The energy profile of the reaction can be mapped out, providing insights into the reaction's feasibility and kinetics. solubilityofthings.comorientjchem.org These computational studies can complement experimental work to provide a detailed, molecular-level understanding of how this compound is synthesized in nature. mdpi.com
Future Perspectives and Research Applications of the Dammarenediol Type Scaffold
Rational Design of Dammarenediol-Based Chemical Probes and Analogs for Biological Research
The rational design of chemical probes and analogs based on the dammarenediol scaffold is a burgeoning area of research. This approach leverages the core structure of dammarenediol to create tailored molecules for investigating complex biological processes. rsc.orgnih.gov By understanding the structure-property relationships, scientists can modify the dammarenediol framework to develop fluorescent probes for visualizing cellular events or to create analogs with enhanced or more specific biological activities. rsc.orgresearchgate.net
A key strategy in this field is the synthesis of derivatives with modified functional groups at specific positions, such as the C-3, C-12, or C-20 hydroxyl groups of the dammarane (B1241002) skeleton. researchgate.net These modifications can influence the molecule's interaction with biological targets. For instance, creating analogs with altered glycosylation patterns can significantly impact their bioavailability and pharmacological effects. researchgate.net The development of fluorescent probes, where a fluorophore is attached to the dammarenediol structure, allows for real-time tracking of these molecules within cells, providing insights into their uptake, distribution, and mechanism of action. rsc.orgnih.gov Such probes are invaluable tools for chemical biology, enabling the precise study of biochemical and biological phenomena. rsc.org
Furthermore, computational modeling and synthetic chemistry are being combined to predict and synthesize novel dammarenediol analogs with desired properties. diva-portal.org This includes designing molecules that can serve as chemical genetic probes to study RNA function or act as lead compounds for therapeutic development. nih.gov The ultimate goal is to generate a diverse library of dammarenediol-based compounds that can be used to explore new biological pathways and identify novel drug targets. dovepress.com
Elucidation of Novel Biological Targets and Mechanisms of Action for Dammarenediol-I
While much of the research has focused on Dammarenediol-II as the precursor to ginsenosides (B1230088), the distinct biological activities and molecular targets of this compound remain a promising area for investigation. researchgate.net this compound, a structural isomer of Dammarenediol-II, presents a unique stereochemistry that could lead to interactions with different biological macromolecules.
Recent studies have begun to uncover the therapeutic potential of dammarenediols, including their anticancer properties. For example, dammarenediol has been shown to inhibit the growth and metastasis of osteosarcoma cells by modulating the PI3K/Akt and STAT-3 signaling pathways. nih.govresearchgate.net This suggests that key proteins within these pathways could be direct or indirect targets of this compound. Identifying the specific protein targets is crucial for understanding its mechanism of action and can be achieved through techniques like affinity purification and proteomics. nih.gov
Future research will likely focus on a multi-pronged approach to deconvolute the biological functions of this compound. This includes:
Target Identification: Utilizing methods such as affinity chromatography with immobilized this compound to isolate and identify binding proteins from cell lysates. nih.gov
Mechanism of Action Studies: Employing cell-based assays and gene expression profiling to understand the downstream effects of this compound treatment. nih.gov
Comparative Studies: Directly comparing the biological effects and target profiles of this compound and Dammarenediol-II to understand how their structural differences translate to functional diversity.
These investigations will be instrumental in validating the therapeutic potential of this compound and paving the way for its development as a novel pharmacological agent.
Advancements in Sustainable and Scalable Biosynthesis for Research Supply
The limited availability of this compound from natural sources necessitates the development of sustainable and scalable production methods to meet the demands of research. researchgate.net Synthetic biology and metabolic engineering have emerged as powerful tools to achieve this, primarily through the use of microbial cell factories. researchgate.netkoreascience.kr
Researchers have successfully engineered microorganisms like Saccharomyces cerevisiae (yeast) and Escherichia coli to produce dammarenediol. colab.wsresearchgate.net This involves introducing the genes for key enzymes in the dammarenediol biosynthesis pathway, such as dammarenediol synthase (DDS), into these hosts. colab.wsrsc.org The biosynthesis begins with the cyclization of 2,3-oxidosqualene (B107256), a precursor naturally present in the mevalonate (B85504) pathway of these microbes. wikipedia.orgitb.ac.id
Several strategies are being employed to enhance the production titers of dammarenediol in these engineered systems:
Metabolic Engineering: Optimizing the host's metabolic pathways to increase the flux towards 2,3-oxidosqualene and reduce the formation of competing byproducts. colab.wsrsc.org This can involve overexpressing rate-limiting enzymes and down-regulating competitive pathways. rsc.org
Enzyme Engineering: Modifying the catalytic efficiency of enzymes like DDS to improve the conversion rate of the precursor to dammarenediol.
Fermentation Optimization: Fine-tuning the culture conditions, such as temperature and media composition, to maximize cell growth and product yield. researchgate.net
Alternative Hosts: Exploring other organisms, such as the microalga Chlamydomonas reinhardtii, as potential production platforms. nih.gov
These advancements are paving the way for a green and sustainable supply of this compound, which is essential for conducting extensive biological research and future drug development. rsc.org
Integration of Multi-Omics Data for Systems-Level Understanding of Biosynthesis and Function
A systems-level understanding of this compound's biosynthesis and function requires the integration of multiple layers of biological data, an approach known as multi-omics. researchgate.netoup.com This involves combining genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the cellular processes involved.
In the context of biosynthesis, integrated metabolomic and transcriptomic analyses have been used to identify candidate genes involved in the production of dammarane-type saponins (B1172615). frontiersin.orgnih.gov By correlating gene expression levels with the abundance of specific metabolites, researchers can pinpoint the enzymes responsible for particular steps in the biosynthetic pathway. frontiersin.org For example, co-expression networks can be constructed to identify genes that are co-regulated with dammarenediol synthase, providing clues about other enzymes and transcription factors involved in the process. nih.gov
For understanding the biological function of this compound, network pharmacology is a powerful tool. koreascience.kr This approach integrates information on drug-target interactions, protein-protein interactions, and pathway analysis to predict the molecular mechanisms of a compound. koreascience.kr By combining experimental data from "omics" studies with computational modeling, researchers can generate hypotheses about how this compound exerts its effects on a systems level. researchgate.netkoreascience.kr This integrated approach is crucial for moving beyond a one-drug-one-target paradigm and appreciating the complex interplay of this compound with various cellular networks.
Future research will likely see an increased use of these integrated approaches to not only optimize the biosynthesis of this compound but also to fully elucidate its complex biological activities and therapeutic potential.
Q & A
Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in preclinical models?
- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal dose-response curves (Hill equation). For multi-group comparisons, apply ANOVA with Tukey’s post hoc test. Report effect sizes (Cohen’s d) and confidence intervals. Pre-register protocols (e.g., on OSF) to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
